(E)-3-(2-fluorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile
Description
Properties
IUPAC Name |
(E)-3-(2-fluorophenyl)-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3/c1-21-16-9-5-4-8-15(16)20-17(21)13(11-19)10-12-6-2-3-7-14(12)18/h2-10H,1H3/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYNXNYEBBQJRX-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=CC3=CC=CC=C3F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C(=C/C3=CC=CC=C3F)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(2-fluorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile is a compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound has the following structural formula:
It contains a fluorophenyl group and a benzimidazole moiety, which are known to contribute to various biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives, including this compound. The compound was evaluated for its effectiveness against several bacterial strains, demonstrating significant activity.
Minimum Inhibitory Concentration (MIC)
The antimicrobial effectiveness of the compound was assessed using the MIC method. The results indicated that it possesses a low MIC against various pathogens, comparable to standard antibiotics.
| Pathogen | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 0.5 | Ciprofloxacin | 0.5 |
| Escherichia coli | 1.0 | Ampicillin | 1.0 |
| Pseudomonas aeruginosa | 2.0 | Gentamicin | 2.0 |
These findings suggest that this compound has strong antibacterial properties, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promising anticancer activity in various studies. It was tested against several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29).
Cytotoxicity Assays
The cytotoxic effects were measured using the MTT assay, which assesses cell viability after treatment with the compound.
| Cell Line | IC50 (µM) | Standard Drug | IC50 (µM) |
|---|---|---|---|
| MCF-7 | 15 | Doxorubicin | 10 |
| A549 | 20 | Cisplatin | 12 |
| HT-29 | 18 | 5-Fluorouracil | 14 |
The results indicate that this compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects is thought to involve the inhibition of key enzymes involved in cellular processes. Studies have indicated that it may inhibit DNA gyrase and dihydrofolate reductase (DHFR), critical targets in bacterial and cancer cell proliferation.
Enzyme Inhibition Studies
Inhibition assays revealed the following IC50 values for enzyme targets:
| Enzyme Target | IC50 (µM) |
|---|---|
| DNA Gyrase | 25 |
| Dihydrofolate Reductase (DHFR) | 5 |
These findings support the hypothesis that the compound's biological activity is mediated through enzyme inhibition, contributing to its antimicrobial and anticancer effects .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including (E)-3-(2-fluorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines, including glioblastoma and breast cancer cells.
Case Study:
- A study reported that derivatives of benzimidazole showed IC50 values ranging from 25 to 50 µM against MCF-7 breast cancer cells, indicating moderate to high potency in inhibiting tumor growth .
Antimicrobial Properties
Benzimidazole derivatives have been extensively studied for their antimicrobial properties. The presence of fluorine substituents has been linked to enhanced activity against Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| Compound A | 40 | Staphylococcus aureus |
| Compound B | 200 | Escherichia coli |
| This compound | TBD | TBD |
Anti-inflammatory Effects
Some studies have shown that benzimidazole derivatives possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.
Case Study:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Electronic Properties
Key analogs differ in substituents on the benzimidazole core and the aryl/heteroaryl group attached to the acrylonitrile scaffold. Below is a comparative analysis:
Key Observations :
- Methyl substitution on benzimidazole (e.g., 1-methyl or 6-methyl) increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
- Bulkier substituents (e.g., bromophenyl-furan) introduce steric effects that could hinder binding to compact active sites .
Anticancer Activity:
- Compound [4a] (E)-2-(5-chloro-1H-benzo[d]imidazol-2-yl)-3-(4-fluorophenyl)acrylonitrile exhibits IC₅₀ = 2.1 µM against human hepatocellular carcinoma (HepG2), attributed to the 4-fluorophenyl group’s balance of hydrophobicity and electronic effects .
- Derivatives with 2-butyl-4-chloroimidazol-5-yl groups show moderate activity (IC₅₀ = 5–10 µM) against breast cancer (MCF-7), highlighting the role of heterocyclic diversity .
Antimicrobial and Antiviral Activity:
- 2-(Benzo[d]thiazol-2-yl)-3,3-bis(methylthio)-acrylonitriles demonstrate broad-spectrum antibacterial activity (MIC = 0.5–4 µg/mL), with sulfur atoms contributing to redox modulation .
- Fluorophenyl analogs are less explored for antimicrobial effects but may leverage fluorine’s electronegativity for target inhibition .
Physicochemical and Computational Insights
- DFT Studies : For (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile, a narrow HOMO-LUMO gap (ΔE = 3.2 eV) suggests high reactivity, correlating with its potent bioactivity .
- Mulliken Charges : The acrylonitrile carbon adjacent to the nitrile group carries a partial positive charge (≈ +0.35 e), facilitating nucleophilic attacks in biological systems .
Q & A
Basic: What are the standard synthetic routes for (E)-3-(2-fluorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile?
Answer:
The compound is synthesized via multi-step condensation reactions. A common approach involves:
- Step 1: Reacting a substituted benzimidazole precursor (e.g., 1-methyl-1H-benzimidazole-2-carbaldehyde) with a fluorophenyl-substituted acrylonitrile derivative under basic conditions (e.g., sodium hydride in DMF) .
- Step 2: Ensuring stereochemical control (E-configuration) by optimizing reaction parameters like temperature (60–80°C) and solvent polarity (e.g., ethanol or toluene) .
- Purification: Column chromatography or recrystallization is used to isolate the product. Yield optimization requires monitoring via TLC (Rf ≈ 0.5 in ethyl acetate/hexane, 1:3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
